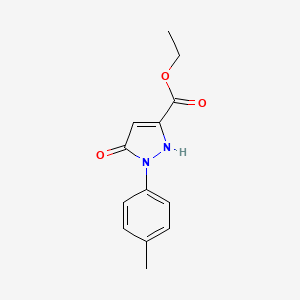
Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a hydroxy group, a p-tolyl group, and an ethyl ester group. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with p-tolylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the ester group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of 5-oxo-1-(p-tolyl)-1h-pyrazole-3-carboxylate.
Reduction: Formation of 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The p-tolyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Ethyl 5-hydroxy-1-(p-tolyl)-1h-pyrazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 5-hydroxy-1-phenyl-1h-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 5-hydroxy-1-(m-tolyl)-1h-pyrazole-3-carboxylate: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Ethyl 5-hydroxy-1-(o-tolyl)-1h-pyrazole-3-carboxylate: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
ethyl 2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(17)11-8-12(16)15(14-11)10-6-4-9(2)5-7-10/h4-8,14H,3H2,1-2H3 |
Clave InChI |
SMWSXZJKUBXGCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




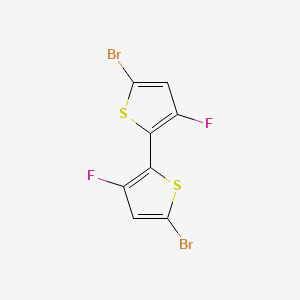
![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)



![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)
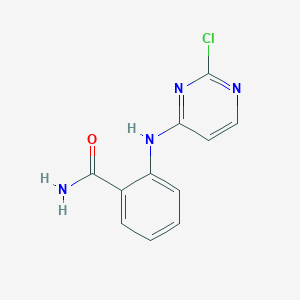
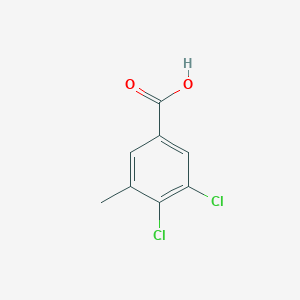

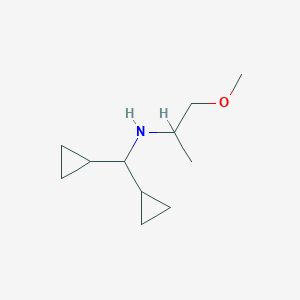
![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)

